Mebeverine hydrochloride

Overview

Description

Mebeverine hydrochloride is an antispasmodic drug used to treat irritable bowel syndrome (IBS). It is a synthetic compound of the anticholinergic class and is marketed under the brand name Colofac. It is a prodrug, which means that it is metabolized in the body to its active form, mebeverine, which is responsible for its therapeutic effects. This compound is an effective treatment for IBS and has a low incidence of adverse effects.

Scientific Research Applications

1. Formulation in Colon Targeting Microspheres

Mebeverine hydrochloride, known for its antispasmodic action on gastrointestinal smooth muscles, especially the colon, has been formulated into colon-targeted chitosan microspheres. This formulation enhances the treatment of chronic gastrointestinal disorders like irritable bowel syndrome. The study demonstrated that these microspheres, created using emulsion cross-linking methods, exhibit increased oral absorption and bioavailability, making them a promising carrier for colon-targeted delivery (Hasan et al., 2020).

2. Removal Efficiency in Water Treatment

Another study explored the removal efficiency of this compound from solutions using activated carbon prepared from date stems. This research sheds light on the potential environmental applications of this compound, particularly in water treatment and the decontamination of pharmaceutical drugs (Djebri et al., 2021).

3. Application in Local Anesthetic Formulations

This compound's potential as a local anesthetic for oral painful conditions was studied. It was formulated into a gel using Poloxamer 407 and tested against Lidocaine HCl gel, showing better pain reduction efficiency and longer duration without adverse histopathological changes (Abdel-Hamid et al., 2006).

4. Electrochemical Sensing Applications

Research involving the development of an electrochemical sensor based on a carbon paste electrode modified with silica and gold nanoparticles for the selective determination of this compound has been conducted. This method offers a rapid, economical, and eco-friendly approach for determining this compound in various forms, including human plasma (Salama et al., 2016).

5. Development of Sustained Release Formulations

There has been significant work in developing sustained-release capsules of this compound using pelletization techniques. Such formulations aim to prolong medication release, reduce drug administration frequency, minimize side effects, and improve patient compliance (Pranitha & Reddy, 2022).

6. Film-Forming Gel for Oral Application

The antispasmodic drug has been formulated into a film-forming gel for use as a topical local anesthetic. This formulation, using cellulose derivatives, demonstrated favorable clinical outcomes, including faster onset, longer duration, better film residence, and no foreign body sensation compared to a commercial dental paste (Abdel-Hamid et al., 2007).

7. Pharmaceutical Stability and Quality Control

Stress degradation studies and the development of a stability-indicating ultra-performance liquid chromatographic method for analyzing this compound have been conducted. This method is vital for quality control during manufacturing and assessing the stability of this compound samples (Srinivasan et al., 2011).

Mechanism of Action

Target of Action

Mebeverine hydrochloride primarily targets the smooth muscles of the gastrointestinal tract . These muscles play a crucial role in the movement and digestion of food within the gastrointestinal system.

Mode of Action

This compound is an anticholinergic It appears to work directly on the smooth muscle within the gastrointestinal tract . It may have an anaesthetic effect , may affect calcium channels , and may affect muscarinic receptors . This interaction results in the relaxation of the gut muscles, relieving painful muscle spasms without affecting normal gut motility .

Pharmacokinetics

This compound is metabolized mostly by esterases , and almost completely . The metabolites are excreted in urine .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with irritable bowel syndrome (IBS) and related conditions . This includes relief from stomach pain and cramps, persistent diarrhea, and flatulence . By relaxing the muscles in and around the gut, it helps to reduce the painful spasms associated with these conditions .

Action Environment

Like many pharmaceuticals, its effectiveness could potentially be influenced by factors such as the patient’s overall health, diet, and the presence of other medications

Safety and Hazards

Future Directions

Mebeverine is generally safe and you’re unlikely to have side effects. Some people may get a mild itchy rash (hives). It’s important to only take mebeverine that you buy from a pharmacy without a prescription if you’ve been diagnosed with IBS . If your symptoms are no better after taking mebeverine for 2 weeks, or if they get worse at any time, you should talk to a doctor .

Biochemical Analysis

Biochemical Properties

Mebeverine Hydrochloride exerts its therapeutic effects by directly targeting the cellular level to induce relaxation of the stomach muscles . It interacts with smooth muscle within the gastrointestinal tract and may have an anesthetic effect, affect the calcium channels, and may affect muscarinic receptors .

Cellular Effects

This compound influences cell function by inducing relaxation of the stomach muscles . This can impact cell signaling pathways and cellular metabolism, particularly in the gastrointestinal tract .

Molecular Mechanism

The mechanism of action of this compound involves direct action on the smooth muscle of the gastrointestinal tract . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The biological half-life of this compound is 2.5 hours . The oral administration of the drug results in reaching the peak plasma concentration within a time frame of 1 to 3 hours . It undergoes substantial first-pass metabolism in both the gut wall and liver .

Metabolic Pathways

This compound undergoes substantial first-pass metabolism in both the gut wall and liver . Plasma concentrations of Veratric acid, a primary inactive metabolite of this compound, were observed at high levels approximately twenty to thirty minutes following oral administration .

Transport and Distribution

Approximately 75% of this compound is bound to plasma proteins . This suggests that it may interact with transporters or binding proteins, which could influence its localization or accumulation.

Subcellular Localization

Given its mechanism of action, it is likely that it targets the smooth muscle cells in the gastrointestinal tract .

properties

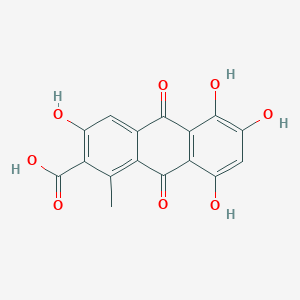

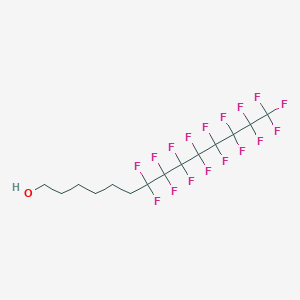

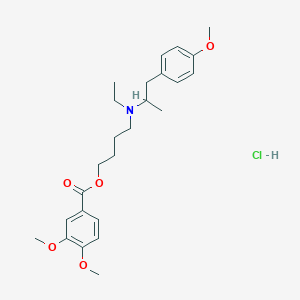

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGQWYOULXPJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3625-06-7 (Parent) | |

| Record name | Mebeverine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045372 | |

| Record name | Mebeverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2753-45-9 | |

| Record name | Mebeverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2753-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEBEVERINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MEBEVERINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebeverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebeverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBEVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VZ5AL4JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)